Product packaging for 7H-Purine-6-carbohydrazide(Cat. No.:CAS No. 98198-25-5)

7H-Purine-6-carbohydrazide

Cat. No.: B1661864
CAS No.: 98198-25-5
M. Wt: 178.15
InChI Key: RGYOBLPIWGOBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Purine (B94841) Derivatives in Chemical Biology and Medicinal Chemistry

Purine derivatives are fundamental to a vast array of cellular processes and have been successfully leveraged as therapeutic agents for various diseases. google.com Their structural similarity to endogenous purines, the building blocks of nucleic acids, allows them to interact with a wide range of biological targets, including enzymes and receptors. rsc.org This has led to the development of purine analogs as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. rsc.orgresearchgate.net

The versatility of the purine scaffold lies in its amenability to chemical modification at various positions, enabling the fine-tuning of its pharmacological properties. iosrphr.org The search for novel purine derivatives continues to be a vibrant area of research, driven by the need for more selective and potent therapeutic agents. mdpi.com

The 7H-Purine-6-carbohydrazide Scaffold: Research Perspectives

The this compound scaffold serves as a valuable building block in the synthesis of more complex molecules. The presence of the hydrazide functional group allows for the facile formation of hydrazones, which are themselves a class of compounds with significant biological activities. researchgate.netnih.gov This synthetic accessibility opens up avenues for creating large libraries of derivatives for high-throughput screening.

Early synthesis of purine-6-carbohydrazide was described by Giner-Sorolla and Bendich in 1958. Their method involved the transformation of purine-6-carboxylic acid into the corresponding acid chloride, which was then reacted with hydrazine (B178648). acs.org This foundational work laid the groundwork for future investigations into the chemical and biological properties of this compound and its derivatives.

Research into derivatives of the this compound scaffold has revealed promising biological activities, particularly in the realm of anticancer and antimicrobial research. For instance, N6-hydrazone purine derivatives have been shown to exhibit potent antiproliferative activity against various cancer cell lines. nih.gov

Table 1: Anticancer Activity of Selected Purine Hydrazone Derivatives

Compound Cell Line IC50 (µM) Reference
Compound 21 A549 (Lung Carcinoma) 1.51 ± 0.09 nih.gov
Compound 26 MCF-7 (Breast Adenocarcinoma) 3.56 ± 0.31 nih.gov
Compound 4j MCF7 (Human Breast Adenocarcinoma) 1.51 nih.gov

This table is for illustrative purposes and showcases the potential of the purine hydrazone scaffold. The specific compounds are derivatives and not this compound itself.

Furthermore, various 6-substituted purine derivatives have demonstrated significant antimicrobial properties. Studies have reported the minimum inhibitory concentrations (MIC) of such compounds against a range of bacterial and fungal strains. scielo.org.mx

Table 2: Antimicrobial Activity of Selected 6-Substituted Purine Derivatives

Compound Organism MIC (µM) Reference
Purine Derivative Bacillus subtilis 4.69
Purine Derivative Staphylococcus aureus 5.64
Purine Derivative Escherichia coli 8.33

This table demonstrates the antimicrobial potential of the broader class of 6-substituted purines.

Current State and Future Trajectories of this compound Investigations

Current research efforts are focused on leveraging the this compound scaffold to develop novel therapeutic agents. The ability to readily synthesize a diverse range of derivatives allows for extensive structure-activity relationship (SAR) studies. These studies are crucial for identifying the key structural features required for potent and selective biological activity.

Future investigations are likely to explore several key areas:

Expansion of Derivative Libraries: The synthesis and screening of a wider array of this compound derivatives, including hydrazones, amides, and cyclized products, will continue to be a primary focus. smolecule.com

Elucidation of Mechanisms of Action: For derivatives that show promising activity, detailed mechanistic studies will be necessary to identify their specific cellular targets and pathways. mdpi.com This could involve techniques such as kinase profiling and cellular thermal shift assays.

Exploration of New Therapeutic Areas: While much of the focus has been on anticancer and antimicrobial applications, the inherent versatility of the purine scaffold suggests that derivatives of this compound may also have potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders.

Computational and In Silico Studies: The use of computational modeling and molecular docking will play an increasingly important role in the rational design of new derivatives with improved potency and selectivity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N6O B1661864 7H-Purine-6-carbohydrazide CAS No. 98198-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-purine-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O/c7-12-6(13)4-3-5(10-1-8-3)11-2-9-4/h1-2H,7H2,(H,12,13)(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYOBLPIWGOBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283514
Record name 9H-Purine-6-carboxylic acid, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98198-25-5
Record name 9H-Purine-6-carboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98198-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Purine-6-carboxylic acid, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7h Purine 6 Carbohydrazide and Its Derivatives

Established Synthetic Pathways for the 7H-Purine-6-carbohydrazide Core Structure

The formation of the fundamental this compound scaffold can be achieved through several established chemical routes. These methods typically involve the modification of pre-existing purine (B94841) rings.

A primary and straightforward method for synthesizing this compound is through the hydrazinolysis of suitable purine precursors. smolecule.com This reaction typically involves treating a purine derivative containing an appropriate leaving group at the C6 position, such as an ester or a thioether, with hydrazine (B178648) hydrate (B1144303).

The most common precursor for this reaction is a purine-6-carboxylate ester. The reaction is generally carried out by refluxing the purine ester with an excess of hydrazine hydrate in a protic solvent like ethanol. acs.orgnih.gov The nucleophilic acyl substitution mechanism involves the attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol moiety and the formation of the stable carbohydrazide (B1668358).

For instance, the synthesis of various carbohydrazides is often achieved by dissolving the corresponding ethyl carboxylate derivative in ethanol, adding hydrazine hydrate, and heating the mixture under reflux for several hours. acs.orgnih.gov A similar strategy involves the displacement of a methylmercapto group from 6-methylmercaptopurine (B131649) derivatives by hydrazine, a reaction that proceeds by heating the reactants in a sealed tube. google.com

Table 1: Representative Conditions for Hydrazinolysis

Starting Material Reagent Solvent Conditions Product
Ethyl Purine-6-carboxylate Hydrazine Hydrate Ethanol Reflux, 7h This compound

This table presents generalized conditions based on analogous reactions.

An alternative two-step pathway involves the initial introduction of a carboxyl or related functional group at the C6 position of a purine ring, followed by hydrazinolysis. A common starting material for this sequence is 6-chloropurine (B14466). smolecule.com

The process can be conceptualized in the following stages:

Functionalization at C6: 6-Chloropurine can be converted into a purine-6-nitrile (cyanopurine) via nucleophilic substitution with a cyanide salt.

Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to a carboxylic acid.

Esterification: The resulting purine-6-carboxylic acid is subsequently esterified.

Hydrazinolysis: Finally, the purine-6-carboxylate ester undergoes hydrazinolysis as described in section 2.1.1 to yield this compound.

Synthesizing this compound from aminopurines, such as adenine (B156593), involves a series of functional group transformations. smolecule.com This route is more complex and less direct than the methods starting from 6-substituted purines.

One potential pathway involves a Sandmeyer-type reaction. The amino group of adenine can be diazotized to form a diazonium salt. This reactive intermediate can then be trapped with a suitable nucleophile to introduce a cyano or carboxyl group, which can be further converted to the desired carbohydrazide functionality as outlined previously. However, the stability of the purine diazonium salt is a critical factor in this approach.

Innovations in Synthetic Protocols for this compound Analogs

Application of Microwave Irradiation in Synthesis

Microwave-assisted synthesis has emerged as a significant innovation in organic chemistry, offering substantial advantages over conventional heating methods. clockss.org This technology has been successfully applied to the synthesis of purine analogs, providing a rapid, efficient, and convenient route to these compounds. nih.govrsc.orgresearchgate.net

The primary benefits of using microwave irradiation include dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields. clockss.org For instance, the synthesis of 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives via a one-pot, three-component reaction saw a significant improvement in efficiency. Conventional heating in refluxing acetic acid for 48 hours gave a yield of about 30%, whereas microwave heating provided a faster reaction and a higher yield. clockss.org

Microwave-assisted synthesis has been utilized in various steps of purine derivatization, including the crucial nucleophilic substitution reactions. A series of 2,6,9-trisubstituted purine derivatives were obtained using microwave irradiation in a pivotal step of a three-step synthetic procedure. nih.govresearchgate.net Similarly, the amination of 6-chloropurine derivatives with various amines was achieved efficiently in water under microwave irradiation, demonstrating the broad applicability of this technique. researchgate.net This method has also been used to synthesize novel purine thioglycoside analogs and other nucleoside series, highlighting its versatility in generating libraries of complex molecules. nih.govrsc.org

ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Synthesis of N'-benzylidene-2-propylquinoline-4-carbohydrazideNot specified1 min93% yield arabjchem.org
Synthesis of Thiazolo[3,2-a]pyrimidine derivatives48 hNot specified, but fasterYield increased from ~30% to higher clockss.org
Amination of 6-chloropurine with aniline (B41778) in waterNot specified20 min92% yield researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of purine derivatives. researchgate.netresearchgate.net These approaches focus on using environmentally benign solvents, reducing waste, and improving energy efficiency. researchgate.net

A key development in the green synthesis of purine analogs is the use of water as a reaction solvent. Water is an inexpensive, non-toxic, and non-flammable solvent. The synthesis of C6-cyclo secondary amine-substituted purine analogues has been achieved in neat water with the aid of microwave irradiation, providing a rapid and efficient method. rsc.org This combination of microwave heating and water as a solvent represents a significant step forward in creating environmentally friendly protocols for preparing 6-substituted aminopurine analogs. researchgate.net

Another green chemistry strategy is the development of solvent- and catalyst-free reaction conditions. Researchers have successfully prepared C6-azolyl purine nucleosides in high yields through a C–N coupling reaction of unprotected 6-chloropurine nucleosides and N-heterocycles without any solvent or catalyst. rsc.org This method is not only simple and environmentally friendly but also broadens the scope of available synthetic methodologies. The use of natural and renewable building blocks for synthesis is another principle of green chemistry being explored in the context of purine-based compounds. mdpi.com These sustainable technologies are valuable for synthesizing novel medicinal compounds while minimizing environmental impact. researchgate.net

Structure Activity Relationship Sar Studies of 7h Purine 6 Carbohydrazide Compounds

Correlations between Structural Modifications and Biological Activity

Studies have shown that the purine (B94841) nucleus itself is a "privileged scaffold," meaning it can serve as a basis for ligands targeting multiple, diverse receptors. mdpi.com The introduction of different functional groups can modulate electronic density, lipophilicity, and steric profile, which in turn dictates the compound's interaction with biological targets. For instance, derivatives of N-(purin-6-yl)aminopolymethylene carboxylic acids have demonstrated high cytotoxic activity against various human tumor cell lines, including breast adenocarcinoma, colorectal adenocarcinoma, and gastric carcinoma. nih.gov The length of the polymethylene linker between the purine core and the carboxylic acid was found to be a critical determinant of cytotoxicity. nih.gov

Furthermore, the conversion of the terminal hydrazide into various hydrazones by reacting it with different aldehydes or ketones is a common and effective strategy to generate chemical diversity and modulate biological activity. nih.govresearchgate.net A study on hydrazone derivatives of 6-hydrazino-9-(β-D-ribofuranosyl)-9H-purine revealed that the nature of the substituent on the benzaldehyde (B42025) ring significantly influenced the antiproliferative activity against human lung (A549) and breast (MCF-7) cancer cell lines. researchgate.net This highlights a direct correlation between the structural features of the hydrazone moiety and the resulting cytotoxic potency.

The biological profile can also be altered by modifying the purine core itself. The introduction of electron-withdrawing groups, such as chlorine at the C-2 position, or electron-donating groups, like methoxy (B1213986) at C-6, significantly alters the electronic properties of the purine base and its biological activity. nih.gov These modifications, combined with changes to the hydrazide portion, allow for a fine-tuning of the pharmacological profile, enabling the development of compounds for a range of therapeutic applications.

Influence of Substituents at Key Purine Ring Positions (e.g., C-6, N-7, N-9) on Efficacy

The efficacy of 7H-Purine-6-carbohydrazide derivatives is profoundly influenced by the placement and nature of substituents on the purine ring. The C-6, N-7, and N-9 positions are particularly critical for modulating biological activity.

C-6 Position: The C-6 position is a primary site for modification and is crucial for activity. Due to its electron-deficient nature, it is a preferred site for nucleophilic substitution. mdpi.com The carbohydrazide (B1668358) group at this position is a key feature, but further modifications to this group or its replacement with other substituents have significant SAR implications. For example, in a series of 2,6,9-trisubstituted purines, the nature of the group at C-6 was integral to the cytotoxic effects observed. mdpi.com In another study, the replacement of the C-6 chloro group in 2-amino-6-chloropurine (B14584) with various amines led to a range of 6-substituted purines with promising antifungal activity. jmcs.org.mx The following table, derived from studies on 6-hydrazono-purine ribosides, illustrates how different substituents on a phenyl ring attached to the C-6 hydrazone moiety affect anticancer activity.

Table 1: Effect of C-6 Hydrazone Substituents on Anticancer Activity (IC50 in µM) researchgate.net
CompoundSubstituent (R) on BenzaldehydeA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
1a-H11.0215.25
1b4-F9.8513.48
1c4-Cl8.1411.21
1d4-Br7.529.87
1e4-OH15.6118.90
1f4-OCH314.2017.33
1g4-N(CH3)218.7520.75

N-7 and N-9 Positions: Alkylation and substitution at the N-7 and N-9 positions are common strategies for modifying purine derivatives. The regioselectivity of this substitution is critical, as N-7 and N-9 isomers often exhibit distinct biological activities and properties. Direct alkylation of 6-substituted purines typically yields a mixture of N-7 and N-9 isomers, with the thermodynamically more stable N-9 regioisomer often predominating. nih.gov In the synthesis of 2,6,9-trisubstituted purines, alkylation of 2,6-dichloropurine (B15474) primarily yields the N-9 alkylated product. mdpi.com The choice of an unsaturated linker at the N-9 position in 2,6-dichloropurines has been shown to produce compounds with potent cytotoxic activity, with GI50 values in the micromolar range for many human tumor cell lines. nih.gov Conversely, specific synthetic methods have been developed to achieve N-7 regioselective substitution, yielding compounds with unique biological profiles. nih.gov

Impact of the Hydrazide Moiety and its Derivatives on Pharmacological Profiles

The hydrazide group (-CONHNH2) at the C-6 position is a cornerstone of the molecule's chemical reactivity and pharmacological profile. This moiety is not merely a passive linker but an active pharmacophoric element that can engage in crucial hydrogen bonding interactions with biological targets. nih.gov

The true versatility of the hydrazide moiety lies in its ability to serve as a synthetic intermediate for creating a vast library of derivatives, most notably hydrazones. nih.govresearchgate.net The reaction of the carbohydrazide with various aldehydes and ketones produces N-acylhydrazones (NAH), a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including analgesic, anti-inflammatory, and anticancer effects. acs.org The formation of hydrazones introduces new steric and electronic features that can drastically alter the pharmacological profile. For example, converting a purine-6-carbohydrazide to its N-(2,3,4-trihydroxybenzylidene)butanehydrazide derivative was key to achieving dual inhibitory activity against phosphodiesterase enzymes PDE4 and PDE7. nih.gov

Furthermore, the hydrazide functional group can be used to synthesize other heterocyclic systems. For example, it can be cyclized to form oxadiazoles (B1248032) or other complex heterocycles. rsc.org This synthetic flexibility allows the hydrazide to act as a launchpad for creating more complex molecular architectures with potentially novel or enhanced biological activities. The usefulness of the hydrazine (B178648)/hydrazide linker has been demonstrated in creating hybrid molecules with potent antimicrobial or antitumor activities. mdpi.comacs.org

Rational Design Principles for Potency and Selectivity Enhancement

The development of potent and selective this compound derivatives increasingly relies on rational design principles to navigate the vast chemical space and focus on promising candidates. These strategies aim to optimize interactions with specific biological targets while minimizing off-target effects.

Ligand-Based and Structure-Based Design: When the three-dimensional structure of the target protein is known, structure-based drug design (SBDD) can be employed to design ligands that fit precisely into the binding site. In the absence of a target structure, ligand-based drug design (LBDD) is used. This involves building a pharmacophore model based on the structural features of known active compounds. mdpi.com Such models define the essential spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings that are critical for biological activity. This approach was used to design novel purine-2,6-dione (B11924001) derivatives as enzyme inhibitors. nih.gov

Molecular Hybridization: This strategy involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. The goal is to create a molecule with a dual or enhanced mechanism of action, or to improve its pharmacokinetic properties. The this compound scaffold is well-suited for this approach, where the purine acts as one pharmacophore and the hydrazide can be used to link to another. This technique has been suggested as a suitable method for developing novel inhibitors of enzymes like xanthine (B1682287) oxidase, where purine-based structures serve as a prototype. nih.gov

Fragment-Based Drug Design (FBDD): FBDD involves identifying small, low-affinity molecular fragments that bind to a biological target. These fragments are then grown or linked together to produce a high-affinity lead compound. The purine scaffold itself can be considered a core fragment, to which other fragments (like modified hydrazides) are attached to enhance potency and selectivity. This approach is particularly effective for developing selective inhibitors. nih.gov

Diversity-Oriented Synthesis: To explore a wide range of chemical structures efficiently, diversity-oriented synthesis can be employed. rsc.org Starting from the versatile this compound core, multi-component reactions or parallel synthesis techniques can be used to rapidly generate large libraries of derivatives with modifications at the key C-2, C-6, N-7, and N-9 positions, as well as on the hydrazide moiety itself. High-throughput screening of these libraries can then identify novel hits for further optimization.

By applying these rational design principles, medicinal chemists can more effectively enhance the potency and selectivity of this compound compounds, accelerating the discovery of new drug candidates.

Biological Target Identification and Mechanistic Elucidation of 7h Purine 6 Carbohydrazide Analogs

Enzyme Inhibition Profiles

The diverse biological effects of purine (B94841) analogs are largely attributed to their ability to inhibit the activity of various enzymes. The following sections detail the inhibitory profiles of 7H-Purine-6-carbohydrazide analogs against several key enzyme targets.

Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a key enzyme in regulating extracellular nucleotide and pyrophosphate levels. Its inhibition is a potential therapeutic strategy for various conditions. Studies on purine-thioacetamide derivatives have identified potent inhibitors of NPP1. For instance, certain imidazo[4,5-b]pyridine and purine analogues have demonstrated high inhibitory potency with Ki values as low as 5.00 nM and 29.6 nM, respectively, when assayed with an artificial substrate. nih.gov However, these compounds were found to be significantly less potent when tested against the natural substrate ATP, with Ki values in the low micromolar range. nih.gov

Compound TypeSubstrateKi (nM)
Purine analoguep-Nph-5'-TMP5.00
Imidazo[4,5-b]pyridine analoguep-Nph-5'-TMP29.6
2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(3,4-dimethoxyphenyl)acetamide (5a)p-Nph-5'-TMP217

This table presents the inhibitory constants (Ki) of different purine and imidazopyridine analogues against Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) using p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) as a substrate.

Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway. Its inhibitors are of interest for the treatment of T-cell mediated diseases. Research on 2,6-substituted purines has revealed their potential as PNP inhibitors. For example, against Helicobacter pylori PNP, inhibition constants in the micromolar range have been reported, with 6-benzylthio-2-chloropurine being a notable inhibitor. nih.gov Furthermore, studies on flexible purine base analogs, specifically fleximer analogues of 7-deazapurines, have identified inhibitors of human PNP. One such compound, 4-Amino-5-(1H-pyrrol-3-yl)pyridine, exhibited a Ki of 0.70 mM. nih.gov

CompoundTarget OrganismKi
6-benzylthio-2-chloropurineHelicobacter pyloriMicromolar range
4-Amino-5-(1H-pyrrol-3-yl)pyridineHuman0.70 mM

This table shows the inhibition constants (Ki) of specific purine analogs against Purine Nucleoside Phosphorylase (PNP) from different organisms.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. Purine derivatives have been extensively studied as CDK inhibitors. nih.gov A study on novel purine derivatives identified compounds 5g and 5i as potent and selective inhibitors of CDK2, with IC50 values of 0.21 µM and 0.59 µM, respectively. nih.gov These compounds demonstrated greater affinity for CDK2 over other kinases. nih.gov Molecular modeling studies on 35 purine derivatives as CDK2 inhibitors have provided insights into the structure-activity relationships, highlighting the importance of electrostatic, hydrophobic, hydrogen bond donor, and steric fields in their inhibitory activity. nih.gov

CompoundTargetIC50 (µM)
5gCDK20.21
5iCDK20.59
Seliciclib (standard)CDK20.63

This table displays the half-maximal inhibitory concentration (IC50) values of novel purine derivatives against Cyclin-Dependent Kinase 2 (CDK2).

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). While specific data for this compound analogs is limited, studies on other heterocyclic compounds provide insights into potential inhibitory activities. For instance, a series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors. nih.gov One compound, 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa), exhibited a COX-2 IC50 value of 0.29 µM with a high selectivity index. nih.gov

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa)19.50.2967.24
Celecoxib (standard)14.20.4233.8

This table presents the IC50 values and selectivity index of a thiophene-3-carboxamide (B1338676) derivative against COX-1 and COX-2, providing a reference for potential activities of other heterocyclic compounds.

Compoundα-Glucosidase IC50 (mM)
2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid (9'b)3.66
Acarbose (B1664774) (standard)13.88

This table shows the IC50 values for α-glucosidase inhibition by a 1,3,4-thiadiazole (B1197879) derivative, offering a comparative perspective for potential inhibitors.

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acid precursors, making it a well-established target for antimicrobial and anticancer drugs. A novel series of 1,2,4-triazole (B32235) analogues of caffeic acid were designed as DHFR inhibitors. nih.gov Among these, compound CTh7 was identified as the most potent inhibitor with an IC50 value of 0.15 µM. nih.gov This highlights the potential for designing potent DHFR inhibitors based on various heterocyclic scaffolds.

CompoundTargetIC50 (µM)
CTh7DHFR0.15
CTh4DHFR2.04

This table presents the IC50 values of caffeic acid-based DHFR inhibitors, demonstrating the potential for potent inhibition with novel chemical scaffolds.

The structural features of purine analogs allow them to interact with a variety of other enzyme targets.

Aromatase: While specific data for this compound analogs is scarce, other heterocyclic compounds have been investigated as aromatase inhibitors. For instance, pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have been evaluated, with one ester derivative (3k) showing an IC50 of 18 nM. smolecule.com

Carbonic Anhydrase: Various heterocyclic sulfonamides have been explored as inhibitors of carbonic anhydrase (CA) isoforms. For example, certain 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumor-associated CA IX and XII isoforms. nih.gov Ki values for some ureidobenzenesulfonamides against hCA I, II, IX, and XII have been reported in the nanomolar to micromolar range. researchgate.net

Steroid Sulfatase: Aryl O-sulphamate derivatives are a well-known class of steroid sulfatase (STS) inhibitors. The development of both steroidal and non-steroidal inhibitors has led to clinical trials for hormone-dependent diseases.

Cellular Pathway Modulation

Disruption of Specific Signaling Pathways (e.g., PI3K/AKT, RAS/MAPK)nih.gov

The anticancer potential of novel therapeutic agents is often evaluated by their ability to interfere with key cellular signaling pathways that are commonly dysregulated in cancer. The PI3K/AKT and RAS/MAPK pathways are two such critical cascades that control cell proliferation, survival, and growth. While direct research on the effects of this compound analogs on these specific pathways is limited in publicly available literature, the broader class of purine derivatives has been extensively studied for its inhibitory potential against key kinases within these cascades.

The structural similarity of purine analogs to adenosine (B11128) triphosphate (ATP) makes them prime candidates for competitive inhibition of kinase activity. medscape.com Kinases within the PI3K/AKT and RAS/MAPK pathways utilize ATP to phosphorylate downstream targets, thereby propagating the signal. By occupying the ATP-binding pocket of these enzymes, purine-based inhibitors can effectively block this phosphorylation event and halt the signaling cascade. medscape.com

PI3K/AKT Pathway Inhibition by Purine Derivatives

The PI3K/AKT/mTOR pathway is a frequently activated signaling route in various human cancers, making it a prime target for therapeutic intervention. researchgate.netnih.gov A number of purine derivatives have been designed and synthesized to target key components of this pathway, most notably mTOR (mammalian target of rapamycin) and PI3K itself. researchgate.netnih.gov

For instance, a series of 9-methyl-9H-purine derivatives has been shown to exhibit potent inhibitory activity against mTOR kinase. researchgate.net One of the lead compounds from this series, 15i , demonstrated the ability to suppress the phosphorylation of AKT and the downstream effector p70S6 kinase in cancer cell lines. researchgate.net This inhibition of downstream signaling components ultimately led to cell cycle arrest at the G0/G1 phase and a reduction in cancer cell migration and invasion. researchgate.net

The general mechanism of action for many of these purine-based inhibitors involves their competition with ATP for the kinase domain of enzymes like PI3K and mTOR. medscape.com The purine scaffold serves as a robust foundation for chemical modifications aimed at enhancing potency and selectivity for specific kinase isoforms. mdpi.com

While specific data for this compound analogs is not available, the following table illustrates the typical presentation of inhibitory activity for various purine derivatives against kinases in the PI3K/AKT pathway, as found in scientific literature.

Compound ClassTarget KinaseEffectReference
9-methyl-9H-purine derivativesmTORInhibition of kinase activity, suppression of AKT and p70S6 phosphorylation. researchgate.net
2,6,9-trisubstituted purinesCyclin-dependent kinases (CDK), Src, VEGFR2Potent tyrosine kinase inhibition. nih.gov
C6-substituted purinesRho-associated kinases (ROCKs)Inhibition of kinase activity, decreased phosphorylation of MLC. nih.gov

This table is illustrative of the types of activities reported for the broader class of purine derivatives and does not represent data for this compound analogs specifically.

RAS/MAPK Pathway

The RAS/MAPK pathway is another crucial signaling cascade that is often hyperactivated in cancer, primarily through mutations in RAS genes. northwestern.edu This pathway regulates cell proliferation, differentiation, and survival. Despite its importance as an oncogenic driver, the development of direct inhibitors, particularly for RAS proteins, has been challenging. northwestern.edu

Based on the available search results, there is a notable lack of specific research detailing the activity of this compound analogs or the broader class of purine derivatives as inhibitors of the RAS/MAPK signaling pathway. While the MAPK/ERK pathway is known to regulate de novo purine synthesis, the direct inhibition of this pathway by purine analogs is not a well-documented area of research in the provided sources. Therefore, the potential for this compound analogs to disrupt the RAS/MAPK pathway remains an area for future investigation.

Preclinical Pharmacological Applications of 7h Purine 6 Carbohydrazide Analogs

Anticancer Research

The purine (B94841) core is a well-established pharmacophore in cancer chemotherapy, with numerous approved drugs being purine analogs. The exploration of 7H-Purine-6-carbohydrazide derivatives has revealed a new generation of compounds with potent cytotoxic effects against various cancer cell lines and intriguing mechanisms of action.

In Vitro Cytotoxic Activity Against Various Cancer Cell Lines

A significant body of research has been dedicated to evaluating the in vitro anticancer activity of purine-hydrazone scaffolds derived from this compound. These studies have consistently demonstrated the potent cytotoxic effects of these analogs across a broad spectrum of human cancer cell lines.

One notable study focused on a series of purine-containing hydrazones, which were assessed for their antiproliferative activity against several cancer cell lines, including A549 (non-small cell lung cancer), SKOV-3 (ovarian cancer), A2780 (ovarian cancer), and SKBR-3 (breast cancer). Several of these analogs exhibited significant cytotoxic activity. For instance, compound 19a demonstrated substantial efficacy against A549 and SKBR-3 cells, with IC50 values of 0.81 µM and 1.41 µM, respectively. These values were markedly superior to the reference drug, lapatinib, which showed IC50 values of 11.57 µM and 8.54 µM against the same cell lines. Similarly, other analogs, 16b and 22b , also displayed potent antiproliferative effects.

Further investigations into 6,9-disubstituted purine analogs revealed promising activity against hepatocellular carcinoma (HCC) cell lines. Specifically, compounds 12 (6-(4-(4-trifluoromethylphenyl)piperazine analog) and 25 (6-(4-(3,4-dichlorophenyl)piperazine analog) displayed significant IC50 values, often less than 0.1-0.13 µM, which were comparable to the standard chemotherapeutic agent camptothecin (B557342) and superior to 5-fluorouracil, cladribine, and fludarabine (B1672870) in Huh7 and HepG2 liver cancer cells.

The following table summarizes the in vitro cytotoxic activity of selected this compound analogs:

CompoundCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
19aA549 (Lung)0.81Lapatinib11.57
19aSKBR-3 (Breast)1.41Lapatinib8.54
12Huh7 (Liver)<0.1CamptothecinComparable
25HepG2 (Liver)<0.13CamptothecinComparable

Mechanistic Basis of Antineoplastic Effects

The investigation into the mechanisms underlying the anticancer activity of this compound analogs has pointed towards the inhibition of key signaling pathways involved in cancer cell proliferation and survival. A prominent mechanism identified for a series of purine-hydrazone derivatives is the dual inhibition of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).

Several potent compounds from this series, including 19a , 16b , and 22b , exhibited superior EGFR inhibitory efficacy compared to lapatinib, with IC50 values of 0.08, 0.06, and 0.07 µM, respectively (lapatinib IC50 = 0.13 µM). In terms of HER2 inhibition, compound 22b was found to be equipotent to lapatinib, with an IC50 of 0.03 µM. This dual targeting of EGFR and HER2 is a clinically validated and effective strategy in cancer treatment.

Furthermore, flow cytometry analysis of A549 cells treated with compounds 19a and 22b revealed their ability to induce cell cycle arrest in the G1 phase and trigger apoptosis. This indicates that these compounds not only inhibit proliferative signaling but also activate programmed cell death pathways in cancer cells. The crucial role of the hydrazone linker in enhancing antiproliferative activity and improving target selectivity towards protein kinases has been emphasized in these studies.

Antimicrobial Research

The structural versatility of this compound analogs has also been leveraged in the search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Antibacterial and Antifungal Activity Assessment

Derivatives of carbohydrazide (B1668358), including those with a purine scaffold, have been evaluated for their activity against a range of bacteria and fungi. In a study of functionally substituted pyridine (B92270) carbohydrazides, which share the carbohydrazide moiety with the compounds of interest, remarkable antimicrobial effects were observed against multi-drug resistant (MDR) strains. One compound in this series demonstrated potent activity against four MDR strains of Candida spp., with minimum inhibitory concentration (MIC) values ranging from 16–24 µg/mL. Another analog showed significant antibacterial effects against Pseudomonas aeruginosa, with an MIC value superior to a standard ampicillin/cloxacillin combination.

Hydrazone derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide have also been synthesized and tested for their in vitro antibacterial activity. Certain compounds in this series exhibited excellent activity against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, S. pyogenes) bacteria, with zones of inhibition ranging from 22 to 33 mm.

The following table provides a summary of the antimicrobial activity of representative carbohydrazide analogs:

Compound TypeMicroorganismActivity MetricResult
Pyridine Carbohydrazide AnalogMDR Candida spp.MIC16–24 µg/mL
Pyridine Carbohydrazide AnalogPseudomonas aeruginosaMICSuperior to Ampicillin/Cloxacillin
Imidazopyrimidine-hydrazoneE. coliZone of Inhibition30–33 mm
Imidazopyrimidine-hydrazoneS. aureusZone of Inhibition30–33 mm

Antitubercular and Anti-leishmanial Investigations

The search for new treatments for tuberculosis and leishmaniasis has led to the investigation of purine-based compounds. A study on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines identified potent antimycobacterial agents. Optimized analogs showed strong in vitro activity against Mycobacterium tuberculosis H37Rv and several clinically isolated drug-resistant strains, with MIC values of 1 µM. The mechanism of action for these compounds was identified as the inhibition of DprE1, an essential enzyme in the biosynthesis of the mycobacterial cell wall.

In the context of anti-leishmanial research, 2,6-disubstituted purines were screened for their activity against Leishmania donovani. Several compounds demonstrated activity against amastigotes, with EC50 values in the range of 1.5–12.4 µM. The mechanism of action for some of these compounds was linked to the inhibition of the leishmanial cdc-2 related protein kinase (CRK3/CYC6), a key regulator of the parasite's cell cycle.

Antiviral Research

While research specifically targeting this compound analogs for antiviral activity is still emerging, studies on related purine derivatives have shown significant promise. The purine scaffold is a cornerstone of antiviral drug discovery, as exemplified by numerous clinically used nucleoside analogs.

Investigations into 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their corresponding 9H-purine analogs have identified promising antiviral agents against flaviviruses. Certain compounds from this class have demonstrated potent activity against both Zika virus (ZIKV) and Dengue virus (DENV). This suggests that the purine core, with appropriate substitutions, can serve as a scaffold for the development of broad-spectrum antiviral agents.

Furthermore, a system-oriented optimization of multi-target 2,6-diaminopurine (B158960) derivatives has led to the identification of broad-spectrum antivirals. One such compound, 6i , exhibited low micromolar potency against Dengue, Zika, West Nile, and Influenza A viruses, with IC50 values ranging from 0.5 to 5.3 µM and a high selectivity index. The mechanism of action for many antiviral purine analogs involves the inhibition of viral RNA or DNA synthesis by targeting enzymes such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is crucial for viral replication.

The potential for this compound analogs in antiviral research is underscored by the established success of other purine derivatives. Future studies are warranted to explore the antiviral spectrum of this particular class of compounds.

Activity Against Influenza A Virus Strains (H1N1, H3N2)

The global threat of seasonal and pandemic influenza necessitates the development of novel antiviral agents. Research into purine analogs has identified promising candidates for anti-influenza therapies. Specifically, certain 7-substituted-7-deaza purine nucleoside analogs have demonstrated potent inhibitory activity against both H1N1 and H3N2 strains of the influenza A virus. While many antiviral drugs target the viral neuraminidase or M2 ion channel, the emergence of drug-resistant strains highlights the need for therapeutics with different mechanisms of action.

Studies on various heterocyclic compounds have shown efficacy against influenza viruses. For instance, chlorogenic acid has been shown to inhibit both H1N1 and H3N2 subtypes, acting as a neuraminidase blocker. Peptides and their derivatives have also been explored, with some showing activity in the micromolar range against several influenza A strains, including H1N1 and H3N2, by interfering with the viral hemagglutinin (HA) protein. The antiviral potential of purine derivatives, such as Favipiravir, which inhibits the viral RNA polymerase, further underscores the value of exploring this chemical space for new anti-influenza drugs. The investigation into this compound analogs is part of this broader effort to identify new molecules that can effectively combat influenza A virus replication.

Table 1: Investigated Anti-Influenza Activity of Various Compound Classes

Compound ClassTarget Virus StrainsReported Mechanism of Action (if known)
7-deaza Purine Nucleoside AnalogsInfluenza A (H1N1, H3N2)Viral Inhibition
Chlorogenic AcidInfluenza A (H1N1, H3N2)Neuraminidase Inhibition
PeptidesInfluenza A (H1N1, H3N2)Hemagglutinin (HA) Interference
Favipiravir (Purine Analog)Influenza ARNA Polymerase Inhibition

Efficacy Against Herpes Simplex Viruses and Dengue Virus

The antiviral research landscape for this compound analogs extends to other significant viral pathogens, including Herpes Simplex Virus (HSV) and Dengue Virus (DENV). The fundamental role of purines in nucleic acid synthesis makes their analogs prime candidates for disrupting viral replication.

For Herpes Simplex Virus, studies have shown that purine ribonucleoside monophosphates can inhibit the viral DNA polymerase, a key enzyme in the virus's replication cycle. This inhibition of a critical viral enzyme suggests a pathway through which purine derivatives could exert a selective anti-herpetic effect. While research on pyrazolopyridine derivatives has also shown promise in blocking the HSV-1 replicative cycle, the focus on purine analogs remains a key strategy in the development of new anti-HSV agents.

In the context of Dengue Virus, a mosquito-borne flavivirus that threatens a significant portion of the global population, purine analogs are also under investigation. The antiviral effect of purine nucleobases against DENV can be significantly enhanced when combined with inhibitors of de novo nucleotide biosynthesis. This potentiation strategy highlights a sophisticated approach to antiviral therapy, where the disruption of the host's cellular pathways can amplify the effect of a virus-targeted drug. Research into various derivatives, including those of glycyrrhizic acid, has identified compounds that can inhibit DENV in vitro, further validating the strategy of targeting viral proteins and replication processes.

Mechanisms of Viral Replication Inhibition

The antiviral activity of purine analogs, including derivatives of this compound, is rooted in their ability to interfere with the fundamental processes of viral genome replication. These compounds, being structurally similar to natural purines (adenine and guanine), can act as antimetabolites.

A primary mechanism of action is the inhibition of viral polymerases, the enzymes responsible for synthesizing viral DNA or RNA. After being converted within a host cell to their active nucleotide triphosphate form, these analogs can be mistakenly incorporated into the growing viral nucleic acid chain. This incorporation can lead to several inhibitory outcomes:

Chain Termination: Many nucleoside analogs lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, causing a premature halt to the elongation of the DNA or RNA strand.

Enzyme Inhibition: The analog metabolite can directly bind to the viral polymerase, acting as a competitive inhibitor and preventing the natural nucleotides from binding.

Viral Mutagenesis: Some analogs can be incorporated into the viral genome and cause mutations during subsequent rounds of replication, leading to non-viable virus particles.

Furthermore, some purine analogs can inhibit other crucial enzymes involved in the synthesis of nucleotides within the host cell, thereby depleting the pool of natural building blocks available for viral replication. This multi-pronged approach, targeting both viral enzymes and host cell pathways, makes purine analogs a robust class of antiviral agents.

Anti-inflammatory Investigations

Beyond their antiviral properties, analogs of this compound have been explored for their potential as anti-inflammatory agents. Inflammation is a key process in many diseases, and modulating the inflammatory response is a major therapeutic goal.

Research into novel butanehydrazide derivatives of purine-2,6-dione (B11924001), a structure closely related to the 7H-purine core, has revealed significant anti-inflammatory potential. Certain 7,8-disubstituted purine-2,6-dione derivatives were identified as potent dual inhibitors of phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7). The inhibition of these cAMP-specific enzymes resulted in a strong anti-TNF-α effect. In in vivo studies using models of lipopolysaccharide-induced endotoxemia in rats, these compounds significantly decreased the maximum concentration of the pro-inflammatory cytokine TNF-α, with some derivatives reducing it by as much as 88%. This demonstrates a clear mechanism through which purine derivatives can exert anti-inflammatory effects.

Other Biological Activities (e.g., Anticonvulsant, Antihyperuricemic)

The structural versatility of the purine scaffold has led to investigations into other potential therapeutic areas, including neurological disorders and metabolic diseases.

Anticonvulsant Activity: Several novel purine derivatives have been synthesized and evaluated for their anticonvulsant properties. In preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, certain purine analogs have shown significant anticonvulsant activity. One particular derivative, 9-decyl-6-(1H-1,2,4-triazol-1-yl)-9H-purine, was identified as a potent compound with a high protective index, suggesting a favorable safety profile compared to some commercially available drugs in animal models.

Antihyperuricemic Activity: Hyperuricemia, an excess of uric acid in the blood, is the primary cause of gout and is linked to purine metabolism. Uric acid is the final product of purine breakdown, a process in which the enzyme xanthine (B1682287) oxidase plays a crucial role. Consequently, inhibitors of xanthine oxidase are an effective treatment for hyperuricemia. Given that this compound is a purine derivative, its analogs are logical candidates for investigation as antihyperuricemic agents. By potentially inhibiting xanthine oxidase or otherwise modulating purine metabolism, these compounds could help lower uric acid levels.

Table 2: Summary of Other Investigated Biological Activities

Biological ActivityKey Molecular Target/MechanismFinding
Anticonvulsant Not fully elucidated, potential CNS activityCertain purine derivatives showed potent activity in MES and scPTZ seizure models.
Antihyperuricemic Xanthine Oxidase InhibitionPurine analogs are a known class of agents for lowering uric acid.

Potential in Agricultural Chemistry

The biological activity of this compound is not limited to pharmacology. The compound has also been identified as having potential applications in the field of agricultural chemistry. Specifically, it has been investigated for its potential use in the development of new pesticides or plant growth regulators. Its inherent biological activity, stemming from its nature as a purine analog, suggests it could interfere with essential biochemical pathways in pests or influence physiological processes in plants. This opens up a non-medical avenue for the application of this versatile chemical scaffold.

Computational Chemistry Approaches in 7h Purine 6 Carbohydrazide Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7H-Purine-6-carbohydrazide research, docking is instrumental in elucidating how the compound and its analogs might interact with protein targets at a molecular level.

Molecular docking simulations are pivotal in predicting how this compound and its derivatives fit into the binding site of a target receptor. These simulations can reveal the specific conformation of the ligand and its non-covalent interactions with the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in studies of purine (B94841) derivatives as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, molecular docking has been used to understand the binding modes of these compounds. These studies have shown that the purine scaffold can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The carbohydrazide (B1668358) moiety of this compound offers additional hydrogen bonding opportunities, which can be critical for its binding orientation and affinity.

In a study on diphenylquinoxaline-6-carbohydrazide hybrids, which share the carbohydrazide functional group, molecular docking was employed to understand their binding mode within the active site of α-glucosidase nih.gov. This research demonstrated how the carbohydrazide portion of the molecules could form key interactions with the enzyme's active site residues, providing a model for how this compound might similarly interact with its targets.

Beyond predicting the binding pose, molecular docking can also be used to estimate the binding affinity of a ligand for its target, often expressed as a docking score or binding energy. These scores help in ranking potential drug candidates and prioritizing them for further experimental testing. For example, studies on purine-scaffold inhibitors have demonstrated a correlation between docking scores and experimentally determined binding affinities (e.g., Ki or IC50 values).

The selectivity of a compound for its intended target over other proteins is a critical aspect of drug design. Molecular docking can aid in assessing selectivity by comparing the predicted binding affinities of this compound and its analogs against a panel of different protein targets. A compound that shows a significantly better docking score for the desired target over off-targets is predicted to be more selective. Research on 6-nitroquipazine (B1217420) analogues, for instance, has utilized binding affinity data to establish structure-activity relationships and identify more selective compounds nih.gov.

Compound/Derivative Target Protein Predicted Binding Affinity (Docking Score) Key Interacting Residues
Purine DerivativesCyclin-Dependent Kinase 2 (CDK2)Not SpecifiedAsp86, Glu81, Leu83, Lys89, Lys33, Gln131 nih.gov
Diphenylquinoxaline-6-carbohydrazide Hybridsα-glucosidaseNot SpecifiedNot Specified
1H-purine-2,6-dione derivativeSARS-CoV-2 Main ProteaseGlideScore > -8.12 Kcal/molNot Specified

This table provides illustrative data from studies on purine derivatives to demonstrate the type of information obtained from molecular docking studies.

A significant outcome of molecular docking studies is the identification of key amino acid residues within the receptor's active site that are crucial for ligand binding. This information is invaluable for understanding the mechanism of action and for designing new molecules with improved affinity and selectivity. For example, docking studies on purine derivatives as CDK2 inhibitors have identified residues such as Asp86, Glu81, and Leu83 as forming important hydrogen bonds and hydrophobic interactions with the ligands nih.gov. Similarly, computational analyses of rat liver uricase have highlighted a conserved amino acid sequence involved in the binding of purine substrates nih.gov.

By understanding which residues are critical for the binding of the this compound scaffold, researchers can design modifications to the molecule that enhance interactions with these specific residues, thereby improving its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models can be developed using 2D or 3D descriptors of the molecules. 2D-QSAR models use descriptors that are derived from the 2D representation of the molecule, such as molecular weight, logP, and topological indices. 3D-QSAR, on the other hand, utilizes the 3D conformational information of the molecules to derive more sophisticated descriptors.

Two of the most widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. CoMSIA, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the structural requirements for activity. Studies on purine derivatives have successfully employed both CoMFA and CoMSIA to develop predictive models for their activity as kinase inhibitors nih.gov.

The primary goal of QSAR modeling is to develop robust and predictive models that can accurately forecast the biological activity of new, untested compounds. A statistically significant QSAR model can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing, thereby saving time and resources.

For purine derivatives, 3D-QSAR models have been developed with good predictive power. For example, a study on purine derivatives as CDK2 inhibitors reported a CoMFA model with a predictive correlation coefficient (r²_pred) of 0.991 and a CoMSIA model with an r²_pred of 0.990 nih.gov. These high values indicate that the models are highly capable of predicting the activity of new compounds within the same class. The contour maps generated from CoMFA and CoMSIA analyses provide a visual representation of the regions around the molecule where modifications are likely to increase or decrease biological activity, offering a roadmap for the design of more potent analogs of this compound.

QSAR Model Statistical Parameter Value Significance
CoMFA (CDK2 Inhibitors)0.743Good internal predictivity
r²_pred0.991Excellent external predictivity
CoMSIA (CDK2 Inhibitors)0.808Good internal predictivity
r²_pred0.990Excellent external predictivity

This table presents statistical data from a 3D-QSAR study on purine derivatives, illustrating the predictive power of such models. q² represents the cross-validated correlation coefficient, and r²_pred represents the predictive correlation coefficient for an external test set.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. For purine derivatives, MD simulations are instrumental in understanding how these molecules interact with biological targets such as enzymes or receptors.

In studies of similar purine-based compounds, MD simulations have been employed to assess the stability of ligand-protein complexes. For instance, research on 1H-purine-2,6-dione derivatives as potential SARS-CoV-2 main protease inhibitors utilized 100-nanosecond MD simulations to evaluate the stability of the compound within the enzyme's active site. These simulations monitor metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms to determine the stability of their interaction over time. A stable complex is often indicated by low and consistent RMSD values. Furthermore, the analysis of hydrogen bonds and other non-covalent interactions during the simulation can reveal the key residues responsible for binding affinity and specificity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like frontier molecular orbitals and electrostatic potential.

For purine derivatives, DFT calculations, often using the B3LYP functional with a 6-31G** basis set, are employed to analyze their geometries and electronic characteristics. These calculations can determine key structural parameters and predict the outcomes of chemical reactions. For instance, in a study of furan-based carbohydrazide derivatives, DFT was used to calculate reactivity descriptors that shed light on their potential as corrosion inhibitors.

Frontier Molecular Orbital Analysis (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

In the analysis of purine analogs, such as 2/6-triazolyl-substituted push-pull purines, DFT calculations have shown how different substituents can alter the spatial distribution and energy levels of the HOMO and LUMO. For some derivatives, the HOMO is centered on the purine core, while the LUMO is located on a substituent, indicating a push-pull electronic characteristic. The calculated energy gap can provide insights into the electronic transitions and photophysical properties of these molecules.

Table 1: Illustrative Frontier Molecular Orbital Energies for Purine Derivatives

Compound ClassEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Pyrimidine (B1678525) Derivative-6.2613-0.88445.3769
Guanosine-5'-diphosphate--4.06

Note: The data presented is for illustrative purposes based on related heterocyclic compounds and not specific to this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), blue regions show positive potential (electron-poor areas, susceptible to nucleophilic attack), and green areas represent neutral potential.

For purine and pyrimidine bases, MEP maps reveal distinct electrostatic fingerprints. The exocyclic oxygen atoms typically exhibit strong negative potential, making them sites for hydrogen bond acceptance. In the context of this compound, an MEP map would likely highlight the nitrogen atoms of the purine ring and the oxygen and nitrogen atoms of the carbohydrazide group as regions of negative potential, indicating their role in intermolecular interactions. The hydrogen atoms, particularly those attached to nitrogen, would be expected to show positive potential. This information is crucial for understanding how the molecule interacts with biological macromolecules and other molecules.

Pharmacophore Modeling and Elucidation

Pharmacophore modeling is a fundamental component of rational drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2), pharmacophore models have been developed based on the structures of known active purine and pyrimidine derivatives. These models help in identifying the key chemical features responsible for their inhibitory activity. Similarly, a pharmacophore model for Plasmodium falciparum Hsp90 inhibitors was generated, consisting of a hydrogen bond donor, two hydrophobic groups, and two aromatic rings (DHHRR). This model was then used to screen compound databases for new potential inhibitors.

In the context of this compound, a pharmacophore model could be developed based on its known biological activities or by studying its binding mode within a target protein. Such a model would define the spatial arrangement of its key features, such as the hydrogen bond donors and acceptors of the carbohydrazide group and the purine ring. This pharmacophoric fingerprint would be invaluable for virtual screening campaigns to identify novel compounds with similar biological activities and for guiding the structural modification of this compound to enhance its potency and selectivity.

Advanced Analytical Techniques for Characterization in 7h Purine 6 Carbohydrazide Research

Advanced Spectroscopic Methods for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

The definitive confirmation of the chemical structure of 7H-Purine-6-carbohydrazide relies on sophisticated spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental tools for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within the molecule. For this compound, NMR is used to confirm the connectivity of atoms and the specific tautomeric form of the purine (B94841) ring. The 7H-tautomer, where the imino proton is located at the N7 position, is considered the energetically favored form in many purine systems. smolecule.com In deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for NMR analysis, the hydrazide N-H protons produce characteristic signals. smolecule.com

Mass Spectrometry (MS) is employed to determine the precise molecular weight of the compound, further confirming its elemental composition. This technique involves ionizing the molecule and measuring its mass-to-charge ratio (m/z). For this compound, mass spectrometric analysis typically identifies the protonated molecular ion peak [M+H]⁺, providing definitive proof of the compound's molecular weight. smolecule.com

Table 1: Spectroscopic Data for this compound

Analytical Technique Parameter Observed Value Significance
¹H NMR Hydrazide N-H Proton Signals 4.5-6.0 ppm (in DMSO-d₆) Confirms the presence and chemical environment of the carbohydrazide (B1668358) functional group. smolecule.com

Cellular Assays Utilizing Flow Cytometry (e.g., for Apoptosis Detection)

Given the noted anticancer potential of purine derivatives, assessing the ability of this compound to induce programmed cell death, or apoptosis, is a critical area of research. smolecule.com Flow cytometry is a powerful technique for quantitatively analyzing apoptosis at the single-cell level.

A standard method involves dual staining of cells with fluorescently-labeled Annexin V and a viability dye such as 7-amino-actinomycin D (7-AAD) or propidium iodide (PI). nih.govnih.gov

Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. nih.govbio-rad-antibodies.com

7-AAD or PI are DNA-intercalating dyes that are excluded by cells with intact membranes. nih.gov They can only penetrate the compromised membranes of cells in late-stage apoptosis or necrosis. nih.govbio-rad-antibodies.com

By analyzing the fluorescence signals from thousands of individual cells, flow cytometry can differentiate and quantify distinct cell populations: viable, early apoptotic, and late apoptotic/necrotic. This allows researchers to determine if a compound like this compound can trigger the apoptotic pathway in cancer cells.

Table 2: Interpretation of Flow Cytometry Data for Apoptosis Assays

Annexin V Staining 7-AAD/PI Staining Cell Population Interpretation
Negative Negative Viable Cells Healthy cells with intact plasma membranes. bio-rad-antibodies.comresearchgate.net
Positive Negative Early Apoptotic Cells Cells in the initial stages of apoptosis, characterized by phosphatidylserine externalization. bio-rad-antibodies.comresearchgate.net
Positive Positive Late Apoptotic/Necrotic Cells Cells in the final stages of apoptosis or undergoing necrosis, with compromised membrane integrity. bio-rad-antibodies.comresearchgate.net

X-ray Crystallography of Ligand-Target Complexes

To understand the mechanism of action of this compound at a molecular level, it is crucial to determine its three-dimensional structure when bound to its biological target (e.g., an enzyme or receptor). X-ray crystallography is the gold standard for this purpose. nih.gov

This technique involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the precise atomic coordinates of both the protein and the bound ligand can be determined. nih.govfrontiersin.org

The resulting high-resolution structure reveals:

The specific binding site of the ligand on the protein.

The orientation and conformation of the ligand within the binding pocket.

The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective derivatives. While specific crystal structures of this compound bound to a target are not widely published, the technique is fundamental to the study of purine analogues that inhibit specific enzymes. nih.govnih.gov

Table 3: Key Information Derived from X-ray Crystallography of a Ligand-Target Complex

Information Type Description Importance in Drug Discovery
Binding Mode The precise orientation and conformation of the ligand within the target's active site. Confirms target engagement and provides a basis for rational drug design. frontiersin.org
Intermolecular Interactions Identification of specific amino acid residues involved in hydrogen bonding, ionic, or hydrophobic interactions with the ligand. Explains the affinity and selectivity of the compound; guides modifications to improve binding. nih.gov
Conformational Changes Structural changes induced in the protein target upon ligand binding. Provides insight into the mechanism of inhibition or activation.

| Solvent Accessibility | Identifies areas of the ligand that are exposed to solvent, indicating potential sites for modification to improve properties like solubility. | Aids in optimizing the physicochemical properties of lead compounds. |

Table of Compounds Mentioned

Compound Name
This compound
Phosphatidylserine
Annexin V
7-amino-actinomycin D (7-AAD)

Future Perspectives and Emerging Research Directions for 7h Purine 6 Carbohydrazide

Exploration of Novel 7H-Purine-6-carbohydrazide Analog Chemistry

The next frontier in the study of this compound involves the systematic exploration of its chemical space through the synthesis of novel analogs. The purine (B94841) core offers multiple sites for modification, including the N7 and N9 positions of the imidazole (B134444) ring and the C2 and C8 positions, while the 6-carbohydrazide moiety provides a rich handle for derivatization.

Future synthetic strategies will likely focus on creating libraries of compounds with diverse substitutions to probe structure-activity relationships (SAR). For instance, substituting the purine ring with different functional groups can modulate the molecule's electronic properties, solubility, and ability to interact with biological targets. nih.gov Similarly, the hydrazide group can be acylated, alkylated, or cyclized to form various heterocyclic systems like oxadiazoles (B1248032) or pyrazoles, potentially altering the compound's pharmacological profile. The goal of this analog chemistry is to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Table 1: Potential Strategies for Analog Development
Modification SitePotential Chemical ModificationDesired Outcome/Property
Purine Ring (C2, C8, N9)Alkylation, Arylation, HalogenationEnhanced binding affinity, modulated electronics, improved selectivity
Carbohydrazide (B1668358) Moiety (-CONHNH2)Conversion to Schiff bases, N-acyl derivativesAltered pharmacokinetic profile, novel target interactions
Carbohydrazide Moiety (-CONHNH2)Cyclization into heterocycles (e.g., triazoles, oxadiazoles)Increased metabolic stability, rigidified conformation

Identification of New Biological Targets and Therapeutic Avenues

While preliminary research has pointed towards the anticancer and antimicrobial potential of this compound, a significant area of future investigation lies in identifying new biological targets and, consequently, new therapeutic applications. smolecule.com The structural similarity of the purine core to endogenous nucleobases suggests a wide range of potential interactions with proteins that recognize nucleotides, such as kinases, polymerases, and metabolic enzymes. smolecule.com

Future research will likely employ high-throughput screening and proteomics-based approaches to systematically identify protein binding partners. For example, its potential as an enzyme inhibitor for kinases involved in cell signaling pathways is a promising avenue, given that many successful kinase inhibitors are purine-based. indexcopernicus.commdpi.com Furthermore, the carbohydrazide functional group is present in other biologically active compounds, suggesting that this moiety could confer unique target specificities. nih.govnih.gov Exploring its role in modulating DNA repair mechanisms or its potential as an antiviral agent are also logical next steps based on its core structure. smolecule.comresearchgate.net

Table 2: Prospective Biological Targets and Therapeutic Areas
Potential Target ClassExample TargetsPotential Therapeutic AreaRationale
Protein KinasesEGFR, HER2, CDKsOncologyPurine scaffold is a common feature in kinase inhibitors. indexcopernicus.commdpi.com
Metabolic EnzymesDipeptidyl peptidase-4 (DPP-IV)Metabolic DisordersCarbohydrazide derivatives have shown activity against metabolic targets like DPP-IV. nih.gov
Viral EnzymesPolymerases, ProteasesInfectious Disease (Antiviral)Nucleoside analogs are a cornerstone of antiviral therapy. researchgate.net
DNA-Interacting ProteinsPARP, TopoisomerasesOncologyStructural similarity to nucleobases suggests potential roles in DNA repair and replication processes. smolecule.com

Integration of Multidisciplinary Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is expected to significantly accelerate the research and development of this compound derivatives. In silico techniques, such as molecular docking and density functional theory (DFT) calculations, can predict how these molecules will bind to specific protein targets and can help elucidate their electronic and structural properties before committing to laborious chemical synthesis. mdpi.comnih.gov

Computational approaches can be used to screen virtual libraries of potential analogs against the three-dimensional structures of known biological targets, prioritizing candidates with the highest predicted binding affinity and best fit. nih.gov These predictions can then be validated through targeted synthesis and experimental assays. nih.gov Spectroscopic techniques like NMR and X-ray crystallography can confirm the predicted structures and binding modes, providing crucial feedback to refine the computational models. nih.gov This iterative cycle of prediction and validation streamlines the drug discovery process, saving time and resources.

Table 3: Synergy of Computational and Experimental Methods
Research QuestionComputational MethodExperimental Validation
Identify potential biological targetsReverse Docking, Pharmacophore ModelingIn vitro binding assays, Thermal Shift Assays
Predict binding mode and affinityMolecular Docking, Molecular Dynamics SimulationX-ray Crystallography, Isothermal Titration Calorimetry (ITC)
Optimize lead compound structureQuantitative Structure-Activity Relationship (QSAR)Synthesis of analogs, Cell-based functional assays
Determine molecular structure and conformationDensity Functional Theory (DFT)NMR Spectroscopy, IR Spectroscopy nih.gov

Overcoming Challenges in Purine-Based Scaffold Design and Optimization

Despite the promise of the purine scaffold, its development is not without challenges. A primary hurdle is achieving selectivity. Because the purine core is recognized by a vast number of proteins in the human body, derivatives can suffer from off-target effects. Future design efforts must focus on incorporating specific functional groups that guide the molecule to the intended target while minimizing interactions with other proteins.

Another significant challenge is optimizing the physicochemical properties of the compounds for drug-likeness. This includes ensuring adequate solubility, metabolic stability, and cell permeability. The inherent planarity and aromaticity of the purine ring can lead to poor solubility and potential for metabolic liabilities. Strategies to overcome this include the addition of polar functional groups or the use of non-linear side chains to disrupt planarity. mdpi.comresearchgate.net The complexity of multi-step synthesis for some purine analogs can also be a bottleneck, requiring the development of more efficient and scalable synthetic routes. nih.gov Addressing these challenges through careful molecular design and optimization is essential for the successful clinical translation of any this compound-based therapeutic. nih.govresearchgate.net

Table 4: Key Challenges and Optimization Strategies in Purine Scaffold Design
ChallengeDescriptionPotential Optimization Strategy
Target SelectivityThe ubiquitous nature of the purine core can lead to binding with numerous off-target proteins.Structure-based design to exploit unique features of the target's binding site; introduction of bulky or specific interacting groups.
Aqueous SolubilityThe planar, aromatic purine system often results in low water solubility, impacting bioavailability.Incorporate ionizable or polar functional groups (e.g., amines, alcohols); utilize prodrug strategies.
Metabolic StabilityPurine rings can be susceptible to enzymatic degradation (e.g., by xanthine (B1682287) oxidase).Block metabolic hotspots with stable groups (e.g., halogens); replace metabolically labile atoms (e.g., N7 with C7 to create deazapurines). researchgate.net
Synthetic AccessibilityElaborate substitution patterns on the purine ring can require complex, low-yield synthetic routes. nih.govDevelop novel synthetic methodologies; employ convergent synthesis strategies; utilize modern purification techniques.

Q & A

Q. How can researchers structure a systematic review on this compound’s applications in medicinal chemistry?

  • Methodology : Follow PRISMA guidelines: define inclusion/exclusion criteria (e.g., studies with ≥n=3 replicates), search databases (PubMed, SciFinder), and assess risk of bias via ROBIS tool. Use Covidence for screening and data extraction. Synthesize findings thematically (e.g., antiviral vs. anticancer mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Purine-6-carbohydrazide
Reactant of Route 2
7H-Purine-6-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.